molecular formula C8H18O4P- B1364953 Di-tert-butyl hydrogen phosphate CAS No. 33494-81-4

Di-tert-butyl hydrogen phosphate

Cat. No.: B1364953
CAS No.: 33494-81-4
M. Wt: 209.2 g/mol
InChI Key: YEWZQCDRZRYAEB-UHFFFAOYSA-M
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Preparation Methods

Di-tert-butyl hydrogen phosphate can be synthesized through several methods. One common synthetic route involves the reaction of di-tert-butyl phosphite with potassium permanganate and potassium bicarbonate in water. The reaction mixture is cooled to 0°C and stirred for about an hour. After the addition of potassium permanganate, the mixture is heated to 60°C to coagulate the colloidal suspension of manganese dioxide, which is then filtered off. The filtrate is treated with concentrated hydrochloric acid to precipitate the this compound .

Chemical Reactions Analysis

Di-tert-butyl hydrogen phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate, hydrogen chloride, and tetrabutylammonium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of di-tert-butyl hydrogen phosphate involves its role as an acidic catalyst in the decomposition of cumyl hydroperoxide to phenol and acetone. It also reacts with other hydroperoxides, such as tert-butyl and tetralyl hydroperoxide, to form efficient chain-breaking antioxidants .

Comparison with Similar Compounds

Di-tert-butyl hydrogen phosphate can be compared with similar compounds such as dibutyl phosphate and bis(2,4-di-tert-butylphenyl) hydrogen phosphateBis(2,4-di-tert-butylphenyl) hydrogen phosphate is another related compound with different substituents on the phosphate group .

Properties

IUPAC Name

ditert-butyl hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWZQCDRZRYAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OP(=O)(O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50330480
Record name Di-tert-butyl hydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33494-81-4
Record name Phosphoric acid, bis(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33494-81-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl hydrogen phosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-tert-butyl phosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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